
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is a complex organic compound that features a cyclopropyl group, a pyridazine ring, and a piperazine moiety
Mecanismo De Acción
Target of Action
It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
For instance, phenylpiperazine, an important regional center where α receptors combine with drugs basic center, and these compounds have α receptor blocking activity in different degrees .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Modifications to the physicochemical properties of similar compounds have been shown to improve their pharmacokinetic profile .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacodynamic profiles .
Action Environment
It’s worth noting that the physicochemical properties of similar compounds can be modified to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the cyclopropyl group. Common reagents used in these reactions include cyclopropyl bromide, 2,4-dimethylphenyl hydrazine, and piperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone, which exhibit a range of biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety, known for their use in pharmaceuticals as antihistamines or antipsychotics.
Uniqueness
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
cyclopropyl-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)18-7-8-19(22-21-18)23-9-11-24(12-10-23)20(25)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDBJPLZOXHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2861889.png)
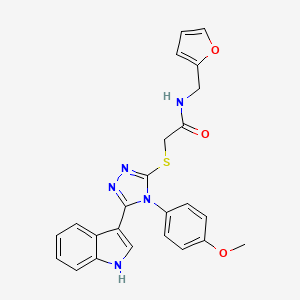
![4-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2861893.png)

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)
![3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2861897.png)
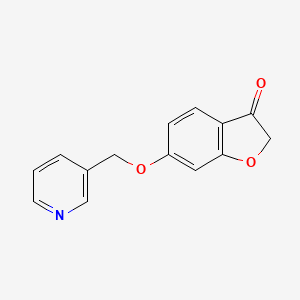
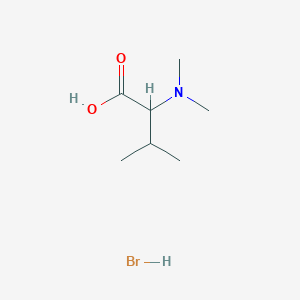
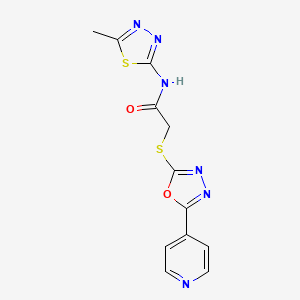
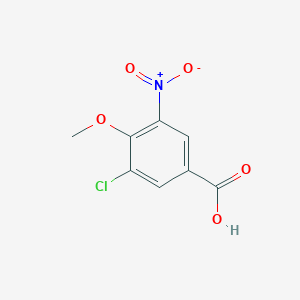
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)
![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)
